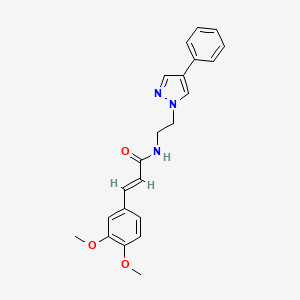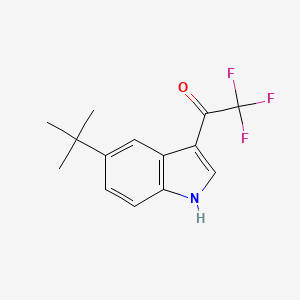
1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one” belongs to the class of indole derivatives. Indoles are heterocyclic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring . The tert-butyl group is a bulky alkyl substituent, and the trifluoroethan-1-one moiety contains a carbonyl group (C=O) and three fluorine atoms attached to the adjacent carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the bulky tert-butyl group, and the electron-withdrawing trifluoroethan-1-one group. These features could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
As an indole derivative, this compound could potentially undergo reactions at the indole ring, such as electrophilic substitution. The presence of the electron-withdrawing trifluoroethan-1-one group could make the indole ring more susceptible to electrophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the trifluoroethan-1-one group could increase its polarity and influence its solubility .Applications De Recherche Scientifique
Benzylation and Catalysis
- Catalytic Secondary Benzylation : A study by Noji et al. (2003) discusses a highly effective secondary-benzylation system using secondary benzyl alcohol and metal triflate (e.g., La, Yb, Sc, and Hf triflate) in the presence of water. This method is applicable to various nucleophiles, including those with acid-sensitive functional groups (Noji et al., 2003).
Organic Synthesis and Fluorination
- Copper-Catalyzed Oxidative Trifluoromethylation : Chu and Qing (2012) describe the copper-catalyzed oxidative trifluoromethylation of heteroarenes, using CF(3)SiMe(3) through direct C-H activation. This method is particularly useful in pharmaceuticals and agrochemicals (Chu & Qing, 2012).
Novel Fluorinating Agents
- Development of Novel Fluorinating Agents : Umemoto et al. (2010) explored the synthesis, properties, and reactivity of various substituted and thermally stable phenylsulfur trifluorides. Their study particularly highlights the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 1k) as a crystalline solid with high stability and superior utility as a deoxofluorinating agent (Umemoto et al., 2010).
Asymmetric Synthesis
- N-tert-Butanesulfinyl Imines in Asymmetric Synthesis : Ellman et al. (2002) delve into the versatility of N-tert-butanesulfinyl aldimines and ketimines as intermediates for asymmetric amine synthesis. They highlight how these imines are activated for nucleophilic addition and serve as powerful chiral directing groups (Ellman et al., 2002).
Hetero- and Carbocycle Synthesis
- Nucleophilic Cyclization of Difluoroalkenes : Ichikawa et al. (2002) presented a study on the 5-endo-trig cyclization of 1,1-difluoro-1-alkenes with various nucleophiles, leading to the synthesis of ring-fluorinated hetero- and carbocycles. They emphasize the critical role of vinylic fluorines in these reactions (Ichikawa et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
1-(5-tert-butyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-13(2,3)8-4-5-11-9(6-8)10(7-18-11)12(19)14(15,16)17/h4-7,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFQXHVBKKYQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)
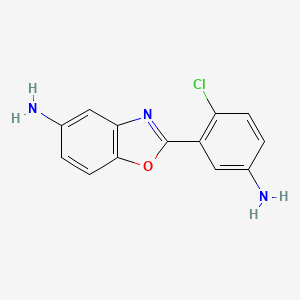
![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)

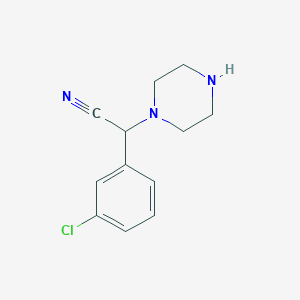

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
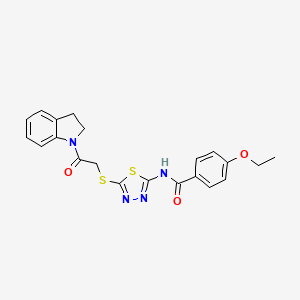
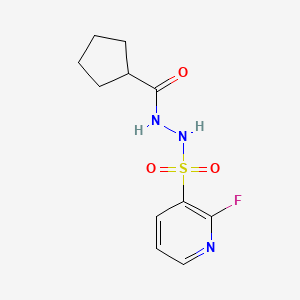
![3-cyclopropyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2916623.png)
